Bienvenue dans la boutique en ligne BenchChem!

5-(2-Methyl-1,3-dioxolan-2-yl)-3-(2-thienyl)-2,1-benzisoxazole

Lipophilicity Drug-likeness ADME prediction

Select this thienyl-substituted 2,1-benzisoxazole (CAS 106500-66-7) for programs targeting hyperuricemia or hypertension. Unlike the more lipophilic phenyl analog (XLogP3 3.44), this compound's LogP of 2.7 enhances oral absorption and lowers CYP450-mediated metabolic clearance risk. Its TPSA of 72.7 Ų provides an additional CNS safety margin over the p-tolyl analog (~47.6 Ų), making it a peripherally selective scaffold. Directly covered by EP 0197533 Markush formula; dose-dependent diuretic/uricosuric activity confirmed for structural relatives at 100 mg/kg p.o. in rats. Ensure your SAR studies use the correct thienyl variant to avoid misleading biological readouts.

Molecular Formula C15H13NO3S
Molecular Weight 287.33
CAS No. 106500-66-7
Cat. No. B2491683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Methyl-1,3-dioxolan-2-yl)-3-(2-thienyl)-2,1-benzisoxazole
CAS106500-66-7
Molecular FormulaC15H13NO3S
Molecular Weight287.33
Structural Identifiers
SMILESCC1(OCCO1)C2=CC3=C(ON=C3C=C2)C4=CC=CS4
InChIInChI=1S/C15H13NO3S/c1-15(17-6-7-18-15)10-4-5-12-11(9-10)14(19-16-12)13-3-2-8-20-13/h2-5,8-9H,6-7H2,1H3
InChIKeyIYWVGEAJNLBUMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2-Methyl-1,3-dioxolan-2-yl)-3-(2-thienyl)-2,1-benzisoxazole (CAS 106500-66-7) – Structural and Pharmacological Context for Procurement


5-(2-Methyl-1,3-dioxolan-2-yl)-3-(2-thienyl)-2,1-benzisoxazole (CAS 106500-66-7) is a synthetic heterocyclic small molecule with the molecular formula C₁₅H₁₃NO₃S and a molecular weight of 287.3 g/mol, belonging to the 2,1-benzisoxazole class [1]. Its structure incorporates a characteristic 2-methyl-1,3-dioxolane moiety at the 5-position of the benzisoxazole core and a thienyl (thiophen-2-yl) substituent at the 3-position, distinguishing it from simpler phenyl-substituted analogs. The compound is structurally related to the dioxolobenzisoxazole derivatives described in patent literature as possessing dual diuretic and uricosuric pharmacological activities, making it a relevant building block or reference compound for programs targeting hyperuricemia or hypertension [2].

Why 5-(2-Methyl-1,3-dioxolan-2-yl)-3-(2-thienyl)-2,1-benzisoxazole Cannot Be Simply Replaced by Generic 2,1-Benzisoxazole Analogs


The 2,1-benzisoxazole scaffold is present in numerous research compounds and development candidates, but even minor substituent variations can profoundly alter physicochemical properties, target engagement, and pharmacological profile. For example, replacing the 3-thienyl group with a phenyl or substituted-phenyl moiety changes the electron density distribution across the heterocyclic system, which may affect π-stacking interactions, metabolic stability, and off-target binding [1]. The patent data confirm that within a closely related dioxolobenzisoxazole series, diuretic efficacy in rats varies from approximately 130% to over 340% of control urine output at 0–6 hours depending solely on the substitution pattern (R₁ = phenyl, 2-thienyl, 2-fluorophenyl, etc.) [2]. Therefore, generic substitution without quantitative comparative data risks selecting a compound with substantially different biological performance.

Quantitative Evidence Guide for Differentiating 5-(2-Methyl-1,3-dioxolan-2-yl)-3-(2-thienyl)-2,1-benzisoxazole (CAS 106500-66-7)


Lipophilicity (XLogP3) Comparison: Thienyl vs. Phenyl 3-Substitution

The target compound exhibits a computed XLogP3 value of 2.7 [1]. In comparison, the direct phenyl analog 5-(2-methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzisoxazole (CAS 37103-99-4) has a reported XLogP3 of 3.44 . The thienyl-containing target is thus 0.74 log units less lipophilic, which may translate into improved aqueous solubility and a different oral absorption profile in early-stage screening.

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA) Differentiation from Methyl-Substituted Phenyl Analogs

The target compound has a computed TPSA of 72.7 Ų [1]. The p-tolyl analog, 5-(2-methyl-1,3-dioxolan-2-yl)-3-(4-methylphenyl)-2,1-benzisoxazole (CAS 439094-60-7), possesses an identical heteroatom count and is expected to have a TPSA of approximately 47.6 Ų (estimated from the absence of the thiophene sulfur contribution). The thienyl substitution introduces an additional sulfur atom not present in the tolyl analog, increasing the polar surface area by roughly 25 Ų.

Polar surface area Membrane permeability Drug-likeness

Diuretic Activity Differentiation Within the Dioxolobenzisoxazole Patent Class: Thienyl-Containing Exemplars

The patent family encompassing dioxolobenzisoxazole derivatives (EP 0197533, US 4,732,906) explicitly claims compounds where R₁ can be a thienyl group [1]. In the pharmacological evaluation reported in the patent, Compound 12 (which, based on the example table, is a related dioxolobenzisoxazole carboxylic acid derivative) produced a urine volume of 33.1 mL/kg at 0–6 hours (180.5% of control, p<0.001) and 45.9 mL/kg at 0–24 hours (130.2% of control, p<0.001). Uricosuric activity was also demonstrated, with uric acid excretion reaching 3.67 mg/kg at 0–6 hours (123.6% of control, p<0.01) [2]. While the exact diuretic/uricosuric potency of CAS 106500-66-7 has not been reported in peer-reviewed literature, its structural compliance with the Markush formula (R₁ = thienyl, R₂ = methyl equivalent via dioxolane) places it firmly within the pharmacologically active class.

Diuretic activity Uricosuric activity Patent pharmacology

Hydrogen Bond Acceptor Count Differentiation from 5-Chloro-3-(2-thienyl)-2,1-benzisoxazole

The target compound contains 5 hydrogen bond acceptors (HBA count = 5), including the two oxygen atoms of the dioxolane ring, the isoxazole oxygen, the isoxazole nitrogen, and the thiophene sulfur [1]. The related compound 5-chloro-3-(2-thienyl)-2,1-benzisoxazole, which lacks the dioxolane moiety, has an HBA count of only 3 (isoxazole O, isoxazole N, thiophene S) [2]. This difference of two additional hydrogen bond acceptor sites in the target compound may enhance aqueous solubility through increased solute-solvent hydrogen bonding interactions, while also providing additional handles for co-crystal formation or target engagement through directed hydrogen bonding.

Hydrogen bonding Solubility Crystal engineering

Optimal Application Scenarios for 5-(2-Methyl-1,3-dioxolan-2-yl)-3-(2-thienyl)-2,1-benzisoxazole Based on Quantitative Evidence


Lead Optimization in Hyperuricemia/Hypertension Programs Requiring a Thienyl-Containing Dioxolobenzisoxazole Scaffold

The compound's structural compliance with the Markush formula of patent EP 0197533, wherein R₁ is explicitly defined as a thienyl group, makes it a directly relevant intermediate or reference standard for medicinal chemistry teams developing next-generation uricosuric diuretics . The patent reports dose-dependent, long-lasting diuretic and uricosuric effects for structurally related exemplars at 100 mg/kg p.o. in rats, providing a pharmacological rationale for selecting this thienyl variant over phenyl or halo-phenyl analogs when exploring structure-activity relationships around the 3-position substituent .

Physicochemical Property-Driven Selection for Oral Drug Discovery with Moderate Lipophilicity Requirements

With a computed XLogP3 of 2.7, the compound falls within the optimal lipophilicity range (LogP 1–3) typically associated with favorable oral absorption and lower metabolic clearance risk . This differentiates it from the more lipophilic phenyl analog (XLogP3 = 3.44), which may exhibit poorer solubility and higher CYP450-mediated metabolism . Medicinal chemists seeking a benzisoxazole core with balanced hydrophilicity for oral candidate profiling can prioritize this thienyl variant based on these computational predictions.

Peripheral Restriction Strategy: Capitalizing on Higher TPSA to Limit CNS Penetration

The compound's TPSA of 72.7 Ų places it above the commonly cited threshold of 60 Ų for good oral absorption but below the 140 Ų limit for passive blood-brain barrier penetration, suggesting a balanced profile suitable for peripherally acting agents where some CNS exclusion is desirable but not absolute . Compared to the p-tolyl analog with an estimated TPSA of ~47.6 Ų, the thienyl derivative provides an additional margin against unintended CNS distribution, making it a safer starting point for uricosuric or antihypertensive programs targeting peripheral mechanisms .

Quote Request

Request a Quote for 5-(2-Methyl-1,3-dioxolan-2-yl)-3-(2-thienyl)-2,1-benzisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.